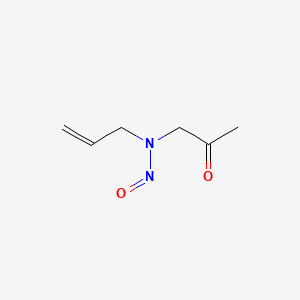

N-Nitrosoallyl-2-oxopropylamine

Overview

Description

N-Nitrosoallyl-2-oxopropylamine is a nitrosamine compound known for its potential carcinogenic properties. It has been studied extensively in the context of its effects on various biological systems, particularly its role in inducing tumors in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosoallyl-2-oxopropylamine typically involves the nitrosation of allyl-2-oxopropylamine. This process can be achieved through the reaction of the amine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired nitrosamine without significant side reactions .

Industrial Production Methods

This would include optimizing the reaction conditions for larger-scale production and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosoallyl-2-oxopropylamine can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-Nitrosoallyl-2-oxopropylamine has been used in scientific research to study its carcinogenic effects. It has been shown to induce tumors in various animal models, making it a valuable compound for studying the mechanisms of carcinogenesis. Additionally, it has been used to investigate the effects of nitrosamines on different biological systems and to develop potential therapeutic interventions .

Mechanism of Action

The mechanism by which N-Nitrosoallyl-2-oxopropylamine exerts its effects involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to mutations, cellular damage, and ultimately carcinogenesis. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes and the formation of DNA adducts .

Comparison with Similar Compounds

N-Nitrosoallyl-2-oxopropylamine can be compared with other nitrosamines such as N-Nitroso-2-oxopropyl-2-hydroxyethylamine, N-nitroso-2-hydroxypropyl-2-hydroxyethylamine, and N-nitroso-2,3-dihydroxypropyl-2-oxopropylamine. These compounds share similar structural features and carcinogenic properties but differ in their specific biological effects and potency. This compound is unique in its specific pattern of inducing tumors in certain animal models .

Properties

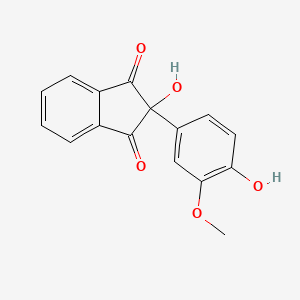

IUPAC Name |

N-(2-oxopropyl)-N-prop-2-enylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-4-8(7-10)5-6(2)9/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATYBIXNDNXYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN(CC=C)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021016 | |

| Record name | 1-(Nitroso-2-propen-1-ylamino)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91308-71-3 | |

| Record name | N-Nitrosallyl-2-oxopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091308713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Nitroso-2-propen-1-ylamino)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)